Limitation of Evidence: Absence of Comparator-Based Quantitative Data
As explicitly mandated by the task instructions, this section cannot be populated with fabricated or unsubstantiated claims. The required quantitative, comparator-based evidence is not available in the permitted scientific literature for compound 799825-83-5. A related compound, the 4-hydroxybenzylidene analog, was identified as a weak inhibitor of glutathione peroxidase 1 (GPx1) with an IC50 of 169,000 nM, but this serves only as a class-level reference point for a different molecule and cannot be used to infer performance of the target compound. [1]
| Evidence Dimension | GPx1 Enzyme Inhibition (Class-Level Reference Only) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | (E)-N'-(4-Hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide; IC50 = 169,000 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro enzyme assay against bovine GPx1 |
Why This Matters
This data gap is critical for procurement decisions; without it, there is no scientific justification for selecting this compound over a cheaper or more readily available analog.
- [1] Schulz R, Emmrich T, Lemmerhirt H, Leffler U, Sydow K, Hirt C, Kiefer T, Link A, Bednarski PJ. Identification of a glutathione peroxidase inhibitor that reverses resistance to anticancer drugs in human B-cell lymphoma cell lines. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6712-5. View Source
